2-Aminobenzenesulphonyl fluoride

Description

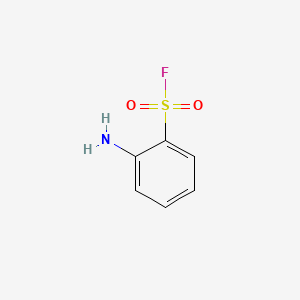

Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJFEOGFHBNHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192449 | |

| Record name | 2-Aminobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-86-9 | |

| Record name | 2-(Fluorosulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83K4AZ4EUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Aminobenzenesulphonyl Fluoride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

2-Aminobenzenesulphonyl fluoride is a fascinating yet under-characterized member of the arylsulfonyl fluoride family. This class of compounds has garnered significant attention in medicinal chemistry and chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride (SO₂F) moiety. It acts as a "privileged" covalent warhead, demonstrating a finely tuned balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues in proteins.[1][2] Unlike its highly reactive sulfonyl chloride counterpart, the sulfonyl fluoride offers greater stability, making it an ideal tool for developing selective covalent inhibitors and chemical probes.[3][4]

This guide provides a comprehensive technical profile of this compound. Due to the limited direct experimental data on this specific isomer, we will leverage established principles and data from closely related analogues to infer its physicochemical properties, predict its spectroscopic signatures, and outline robust synthetic strategies. Furthermore, we will explore its potential applications in drug discovery, highlighting how its unique 1,2-substitution pattern could be exploited to achieve novel target engagement and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit of covalent modifiers and versatile synthetic building blocks.

The Sulfonyl Fluoride Moiety: A Privileged Covalent Warhead

The utility of the sulfonyl fluoride group stems from its unique electrochemical properties. The strong, polarized sulfur(VI)-fluorine bond is significantly more resistant to hydrolysis than the S-Cl bond in sulfonyl chlorides, yet it remains sufficiently electrophilic to react with potent biological nucleophiles.[3] This "Goldilocks" reactivity allows sulfonyl fluoride-containing molecules to traverse biological systems intact before covalently modifying their intended protein target.

Key features include:

-

Tunable Reactivity: The electrophilicity of the sulfur atom can be modulated by the substituents on the aryl ring.

-

Broad Nucleophile Targeting: While famously used as serine protease inhibitors like AEBSF[1], sulfonyl fluorides can also react with the side chains of threonine, tyrosine, lysine, cysteine, and histidine residues, expanding their potential target space beyond that of more traditional cysteine-reactive warheads.[2][4]

-

Role in "Click Chemistry": The S-F bond is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction that allows for the rapid and efficient formation of robust S-O or S-N linkages, further enhancing its utility in materials science and bioconjugation.[5]

Caption: General reactivity of an arylsulfonyl fluoride with a protein nucleophile.

Physicochemical and Spectroscopic Profile

Core Properties (Predicted & Inferred)

| Property | Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₆H₆FNO₂S | - |

| Molecular Weight | 175.18 g/mol | - |

| CAS Number | 392-86-9 | From available databases.[7] |

| Physical State | Predicted to be a white to off-white solid. | Consistent with similar small aromatic sulfonyl compounds. |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, CH₃CN) and moderately soluble in polar protic solvents. The free amine enhances polarity compared to benzenesulfonyl fluoride. | General chemical principles. |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | Based on the 3-amino isomer.[6] |

| Predicted LogP | 1.35 | Based on the 3-amino isomer.[6] |

Anticipated Spectroscopic Signatures

A key aspect of validating the synthesis of this compound lies in its spectroscopic characterization.

-

¹⁹F NMR: This is the most diagnostic technique. Arylsulfonyl fluorides typically exhibit a sharp singlet in a characteristic region of the ¹⁹F NMR spectrum. For example, 2,4-dimethylbenzenesulfonyl fluoride appears at δ 60.5 ppm.[8] The precise chemical shift for the title compound will be highly sensitive to its electronic environment and solvent.

-

¹H NMR: The spectrum in a solvent like CDCl₃ or DMSO-d₆ would show a complex multiplet pattern in the aromatic region (approx. δ 7.0-8.0 ppm) characteristic of a 1,2-disubstituted benzene ring. A broad singlet corresponding to the two amine (-NH₂) protons would also be present, with its chemical shift being highly dependent on solvent and concentration.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups:

-

-SO₂- (stretch): Two strong, characteristic bands around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

-

N-H (stretch): A pair of medium-intensity bands in the 3500-3300 cm⁻¹ region for the primary amine.

-

S-F (stretch): A strong band typically found in the 800-700 cm⁻¹ region.

-

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would show a prominent molecular ion peak [M+H]⁺ at m/z 176.02.

Robust Synthetic Strategies

The synthesis of this compound is readily achievable through established methodologies for converting sulfonyl chlorides or sulfonic acids into sulfonyl fluorides. The choice of method depends on the available starting materials and desired scale.

Method A: Halide Exchange from 2-Aminobenzenesulfonyl Chloride

This is the most traditional and reliable route, involving a nucleophilic fluoride source to displace the chloride from the corresponding sulfonyl chloride.[3][9] The precursor, 2-aminobenzenesulfonyl chloride, can be generated from commercially available 2-aminobenzenesulfonic acid (orthanilic acid).

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Cas 30672-70-9,2-fluorosulphonylbenzenesulphonyl chloride | lookchem [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminobenzenesulphonyl Fluoride: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-Aminobenzenesulphonyl fluoride (CAS No. 392-86-9), a versatile building block increasingly recognized for its significant potential in drug discovery and development. We will delve into its fundamental chemical properties, synthesis, and reactivity, with a particular focus on its role as a covalent modifier and its application in the construction of complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the strategic application of this compound.

Introduction: The Emerging Importance of the Sulfonyl Fluoride Moiety

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] Within the arsenal of organofluorine chemistry, the sulfonyl fluoride group has emerged as a "privileged" electrophilic warhead.[2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, allowing for selective covalent interactions with nucleophilic residues in biological targets.[3] this compound, with its ortho-amino group, presents a unique scaffold that combines the reactive potential of the sulfonyl fluoride with a nucleophilic center, opening avenues for diverse synthetic transformations and applications in medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 392-86-9 | |

| Molecular Formula | C₆H₆FNO₂S | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| pKa | Data not readily available in searched literature. The amino group is expected to be weakly basic, and the sulfonyl fluoride is not typically considered acidic or basic. | |

| Solubility | Data not readily available in searched literature. Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound was not found, typical spectroscopic features for similar aromatic sulfonyl fluorides can be referenced.[4][5]

-

¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm, with splitting patterns indicative of the ortho, meta, and para relationships. The amine protons would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon attached to the sulfonyl fluoride group would be significantly influenced by the electronegative fluorine and sulfur atoms.

-

¹⁹F NMR: A singlet or a multiplet (if coupled to ortho protons) would be expected in the typical range for aryl sulfonyl fluorides.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), S=O stretching vibrations for the sulfonyl group (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175.18, along with characteristic fragmentation patterns.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Synthesis of this compound

Conceptual Synthetic Pathways

One common strategy involves the conversion of a corresponding sulfonic acid or sulfonyl chloride. A plausible route would start from 2-aminobenzenesulfonic acid or a protected derivative.

General Protocol for Halogen Exchange

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a common and effective method.[6]

Step-by-step Methodology:

-

Dissolution: Dissolve the starting sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or a protected 2-aminobenzenesulfonyl chloride) in a suitable aprotic polar solvent such as acetonitrile or sulfolane.

-

Addition of Fluorinating Agent: Add an excess of an alkali metal fluoride, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100°C to 220°C, depending on the reactivity of the substrate and the solvent used.[6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then typically partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired sulfonyl fluoride.

Reactivity and Synthetic Applications

The dual functionality of this compound—an electrophilic sulfonyl fluoride and a nucleophilic amino group—makes it a valuable synthon for a variety of chemical transformations.

Reactions at the Sulfonyl Fluoride Group: Covalent Modification

The sulfonyl fluoride moiety is a potent, yet selective, electrophile for covalent modification of proteins. It can react with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[7] This "context-dependent" reactivity is a key advantage in the design of targeted covalent inhibitors.

The reaction proceeds via a nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom, followed by the elimination of a fluoride ion. This forms a stable covalent bond, leading to irreversible inhibition of the target protein.[8]

Reactions Involving the Amino Group: Heterocycle Synthesis

The ortho-amino group can act as a nucleophile, enabling a variety of cyclization reactions to form important heterocyclic scaffolds. These reactions often involve reaction with bifunctional electrophiles.

For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, which are common motifs in many biologically active molecules. The specific reaction conditions would dictate the final product.

SuFEx Chemistry

This compound is also a valuable participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful set of reactions allows for the rapid and efficient formation of robust covalent linkages.[5] The amino group can be functionalized first, followed by a SuFEx reaction at the sulfonyl fluoride, or vice versa, allowing for modular synthesis of complex molecules.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a highly attractive building block in the development of novel therapeutics and chemical probes.

Covalent Inhibitors

The development of targeted covalent inhibitors has seen a resurgence in recent years. The ability of the sulfonyl fluoride moiety to target a broader range of amino acid residues beyond cysteine expands the scope of "druggable" proteins.[7] Derivatives of this compound can be designed to have high affinity for the active site of a target enzyme, leading to potent and selective irreversible inhibition.

Synthesis of Bioactive Heterocycles

Many FDA-approved drugs contain heterocyclic scaffolds.[1] The ability to use this compound as a precursor for the synthesis of novel heterocyclic compounds is a significant advantage in medicinal chemistry. The resulting molecules can be screened for a wide range of biological activities.

Chemical Probes

The sulfonyl fluoride group can be incorporated into chemical probes to study protein function and identify new drug targets. These probes can be used in activity-based protein profiling (ABPP) experiments to map the reactive residues in a proteome.

Conclusion and Future Outlook

This compound is a versatile and powerful building block for modern drug discovery. Its unique combination of a nucleophilic amino group and an electrophilic sulfonyl fluoride moiety provides a rich platform for synthetic diversification. The ability of the sulfonyl fluoride to act as a covalent warhead for a range of amino acid residues makes it particularly valuable for the development of targeted covalent inhibitors. As our understanding of the "ligandable proteome" expands, the demand for versatile and selective covalent modifiers like this compound is expected to grow, solidifying its place as a key component in the medicinal chemist's toolbox.

References

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

- Macielag, M. J. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry.

- Li, G., et al. (2015).

- Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2015–2020.

- Sigma-Aldrich. (n.d.).

- Bare, G. A. L. (2023).

- Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Organic & Biomolecular Chemistry, 17(18), 4573-4577.

- Liskamp, R. M. J., et al. (2008). Synthesis of β-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. Tetrahedron Letters, 49(38), 5569-5571.

- US4369145A, Preparation of fluorobenzenesulfonyl fluorides by exchange fluorin

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.

- G. I. F. G. F. de Carvalho, et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(13), 5168.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Aminobenzenesulphonyl Fluoride: Molecular Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzenesulphonyl fluoride is a key chemical entity, drawing significant interest in the fields of chemical biology and drug discovery. As a member of the arylsulfonyl fluoride family, its strategic importance lies in its ability to act as a covalent modifier of biological macromolecules. The presence of an ortho-amino group on the phenyl ring introduces unique electronic and steric properties that modulate the reactivity of the sulfonyl fluoride "warhead." This guide provides a comprehensive technical overview of the molecular structure, spectroscopic characteristics, chemical reactivity, and synthetic methodologies related to this compound. It further delves into its application as a covalent probe and its potential in the rational design of targeted therapeutics, offering field-proven insights for researchers in the life sciences.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that form a stable bond with their biological targets.[1][2] This class of drugs can offer distinct advantages, including enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[3][4] Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SO₂F) have emerged as a privileged class.[5][6]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a "Goldilocks" reactivity profile: they are stable enough to tolerate aqueous biological environments but sufficiently reactive to form covalent bonds with nucleophilic amino acid residues within a protein's binding pocket.[6][7] This unique reactivity extends beyond the canonical cysteine targeting, with sulfonyl fluorides capable of modifying serine, threonine, tyrosine, lysine, and histidine residues.[5][7] This versatility significantly expands the druggable proteome.

This compound, the subject of this guide, is an important building block in this context. The ortho-amino substituent is poised to influence the reactivity of the sulfonyl fluoride group through intramolecular interactions and electronic effects, offering a handle for fine-tuning selectivity and reactivity in drug design.

Molecular Structure and Physicochemical Properties

Core Structure and Conformation

The molecule consists of a benzene ring substituted with a sulfonyl fluoride group (-SO₂F) and an amino group (-NH₂) at the ortho (C2) position.

Table 1: Key Physicochemical and Structural Properties of this compound

| Property | Value | Source |

| CAS Number | 392-86-9 | [5][8] |

| Molecular Formula | C₆H₆FNO₂S | [5][8] |

| Molecular Weight | 175.18 g/mol | [5][8] |

| Physical Form | Powder | [5] |

| IUPAC Name | 2-aminobenzenesulfonyl fluoride | [5] |

| InChI Key | OYJFEOGFHBNHRT-UHFFFAOYSA-N | [5][8] |

| Predicted LogP | 1.35 | [8] |

The spatial arrangement of the amino and sulfonyl fluoride groups allows for the potential of intramolecular hydrogen bonding between a hydrogen atom of the amino group and one of the oxygen atoms or the fluorine atom of the sulfonyl fluoride group. This interaction can influence the molecule's conformation and the reactivity of both functional groups.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of this compound. While a public database of its spectra is not available, we can predict the key features based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

-

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool. Arylsulfonyl fluorides typically exhibit a singlet in the ¹⁹F NMR spectrum, and its chemical shift is sensitive to the electronic environment of the aromatic ring.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amino group) | Asymmetric Stretch | 3400-3500 |

| Symmetric Stretch | 3300-3400 | |

| S=O (Sulfonyl group) | Asymmetric Stretch | 1370-1400 |

| Symmetric Stretch | 1180-1210 | |

| S-F Bond | Stretch | 750-850 |

| Aromatic C-H | Stretch | 3000-3100 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (175.18 g/mol ). Common fragmentation patterns for arylsulfonyl compounds involve the loss of SO₂ or the sulfonyl fluoride group.[11][12]

Chemical Reactivity and Mechanism of Action

The reactivity of the sulfonyl fluoride group is central to its utility. The ortho-amino group plays a crucial role in modulating this reactivity.

The Sulfonyl Fluoride "Warhead"

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a key "click chemistry" transformation. When positioned within a protein's binding site, the sulfonyl fluoride can react with nucleophilic amino acid residues to form a stable covalent bond.

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

Influence of the Ortho-Amino Group

The position of the amino group on the benzene ring significantly impacts the reactivity of the sulfonyl fluoride. Studies on aminobenzenesulfonyl fluorides have shown that an amino group at the meta- or para- position increases the hydrolytic stability (longer half-life) compared to unsubstituted benzenesulfonyl fluoride.[3] This is attributed to the electron-donating nature of the amino group, which reduces the electrophilicity of the sulfur atom.

For this compound, the ortho-amino group can exert both electronic and steric effects. It may also participate in intramolecular hydrogen bonding, which could further influence the reactivity of the sulfonyl fluoride moiety. This provides an opportunity for chemists to design covalent inhibitors with finely tuned reactivity profiles.

Synthesis of this compound

A common and practical method for the synthesis of arylsulfonyl fluorides is the halogen exchange reaction of the corresponding arylsulfonyl chlorides.

Experimental Protocol: Fluoride Exchange of 2-Aminobenzenesulphonyl Chloride

This protocol is a general method adapted from established procedures for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[4][13]

Materials:

-

2-Aminobenzenesulphonyl chloride

-

Potassium fluoride (KF) or potassium bifluoride (KHF₂)

-

A suitable solvent (e.g., acetonitrile, acetone/water mixture)

-

Phase-transfer catalyst (optional, e.g., 18-crown-6)

Procedure:

-

Dissolution: Dissolve 2-aminobenzenesulphonyl chloride in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Fluorinating Agent: Add an excess of potassium fluoride or potassium bifluoride to the solution. If using a biphasic system, a phase-transfer catalyst can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.

-

Extraction: If an aqueous/organic solvent system is used, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: A typical workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety information for the parent compound, benzenesulfonyl fluoride, and related aminobenzenesulfonyl fluorides, it is classified as a corrosive and acutely toxic substance.[5][14]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H314: Causes severe skin burns and eye damage.[5]

-

H335: May cause respiratory irritation.[5]

-

EUH029: Contact with water liberates toxic gas.[5]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chemical tool for researchers at the interface of chemistry and biology. Its unique combination of stability and tunable reactivity makes it an attractive scaffold for the development of selective covalent probes and targeted therapeutics. The strategic placement of the amino group offers a handle to modulate its properties, paving the way for the design of next-generation covalent inhibitors. As our understanding of the druggable proteome expands, the rational application of tailored sulfonyl fluorides like the 2-amino substituted variant will undoubtedly play a pivotal role in advancing drug discovery.

References

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.

- Narayan, R., & Sharpless, K. B. (2017). Sulfur(VI) Fluoride Exchange (SuFEx): A New Click Reaction.

- Tuley, A., Fast, W., & Johnson, D. S. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3033.

- Petrillo, E. W. (2017). A perspective on the discovery of covalent drugs. Journal of Medicinal Chemistry, 60(13), 5323–5343.

- Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

-

SIELC Technologies. (2018, May 16). This compound. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Benzenesulfonyl fluoride. Retrieved January 11, 2026, from [Link]

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonyl fluoride. In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

- Ycas, J. W., Maciejewski, M. W., & Polenova, T. (2020). Solid state F-19 NMR parameters of fluorine-labeled amino acids. Part II: Aliphatic substituents. Solid State Nuclear Magnetic Resonance, 107, 101659.

Sources

- 1. 4-(2-Aminophenyl)benzenesulfonyl fluoride | C12H10FNO2S | CID 90755843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 5. 2-aminobenzene-1-sulfonyl fluoride | 392-86-9 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. enamine.net [enamine.net]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzenesulfonyl fluoride | C6H5FO2S | CID 67779 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Aminobenzenesulfonyl Fluoride Derivatives

Abstract: The 2-aminobenzenesulfonyl fluoride scaffold is a privileged motif in modern medicinal chemistry and chemical biology. Its unique combination of a nucleophilic amino group and an electrophilic sulfonyl fluoride moiety makes it an invaluable building block for the development of covalent inhibitors, chemical probes, and next-generation antibiotics. The sulfonyl fluoride group, in particular, has garnered significant attention for its remarkable balance of stability and reactivity, enabling selective covalent interactions with specific amino acid residues in proteins.[1][2] Furthermore, its role as a key hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has expanded its utility in materials science and drug discovery.[3][4][5] This guide provides an in-depth exploration of the primary synthetic strategies for accessing 2-aminobenzenesulfonyl fluoride derivatives, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Synthetic Strategies

The synthesis of aryl sulfonyl fluorides has evolved from classical methods to more sophisticated and direct approaches. For the specific case of 2-aminobenzenesulfonyl fluorides, the presence of the amino group introduces both opportunities and challenges in synthetic design.

The Halogen Exchange (Halex) Pathway: From Sulfonyl Chlorides

The most traditional and widely practiced method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a corresponding sulfonyl chloride. This halogen exchange (Halex) reaction is driven by the formation of the thermodynamically stable S-F bond.

Causality and Mechanistic Insight: The reaction proceeds via a direct displacement of the chloride by a fluoride anion. The choice of the fluoride source and solvent system is critical for success. Reagents like potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed.[1][3] However, the low solubility of these inorganic salts in organic solvents often necessitates the use of phase-transfer catalysts, such as 18-crown-6 ether, which sequesters the potassium ion and liberates a more reactive "naked" fluoride anion in solution.[3] This dramatically increases the rate and efficiency of the substitution.

The primary challenge of this route lies in the synthesis and handling of the 2-aminobenzenesulfonyl chloride precursor. This intermediate is often unstable and susceptible to self-condensation or hydrolysis, requiring careful control of reaction conditions.

Protocol 1: Synthesis of 2-Aminobenzenesulfonyl Fluoride via Halogen Exchange

Objective: To convert 2-aminobenzenesulfonyl chloride to 2-aminobenzenesulfonyl fluoride using potassium fluoride and a phase-transfer catalyst.

Materials:

-

2-Aminobenzenesulfonyl chloride

-

Potassium fluoride (KF), spray-dried

-

18-crown-6 ether

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of spray-dried potassium fluoride (3.0 equivalents) and 18-crown-6 ether (0.1 equivalents) in anhydrous acetonitrile (0.5 M), add a solution of 2-aminobenzenesulfonyl chloride (1.0 equivalent) in acetonitrile.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzenesulfonyl fluoride.

The One-Pot Approach: From Sulfonic Acids and Sulfonates

To circumvent the issues associated with isolating unstable sulfonyl chloride intermediates, one-pot procedures starting from readily available and stable sulfonic acids or their salts have been developed.[1][6][7] This strategy involves the in situ formation of the sulfonyl chloride, which is immediately converted to the sulfonyl fluoride in the same reaction vessel.

Causality and Mechanistic Insight: The process is a two-step cascade. First, the sulfonic acid is activated and converted to the sulfonyl chloride. Reagents like cyanuric chloride, in the presence of a catalyst such as tetramethylammonium chloride (TMAC), are effective for this transformation.[1][7] Second, a fluoride source, typically KHF₂, is added to perform the halogen exchange. The choice of solvent is crucial; the initial chlorination is often performed in acetonitrile, followed by the addition of a co-solvent like acetone for the fluorination step to ensure solubility and reactivity.[1] This method is highly efficient and avoids the handling of sensitive intermediates.

Chapter 2: Modern and Direct Synthetic Approaches

Recent innovations have focused on using more robust starting materials and developing highly chemoselective reactions, which are particularly valuable for late-stage functionalization in complex drug candidates.

Direct Conversion from Sulfonamides

Sulfonamides are significantly more stable than sulfonyl chlorides, making them ideal precursors for the synthesis of sulfonyl fluorides, especially in molecules with dense functionality.

Causality and Mechanistic Insight: This transformation requires the activation of the otherwise unreactive N-S bond of the sulfonamide. A powerful method reported by Cornella and co-workers utilizes a pyrylium tetrafluoroborate (Pyry-BF₄) salt in combination with magnesium chloride (MgCl₂).[3][8] The pyrylium salt acts as a potent activator for the amino group of the sulfonamide, facilitating its conversion into a sulfonyl chloride intermediate. This intermediate is then subjected to in situ fluorination with KF. The high chemoselectivity of the pyrylium reagent towards amino groups allows this reaction to proceed without affecting other sensitive functional groups in the molecule.[8]

Protocol 2: Synthesis of a Sulfonyl Fluoride from a Primary Sulfonamide

Objective: To convert a primary aryl sulfonamide to the corresponding sulfonyl fluoride using pyrylium-mediated activation.

Materials:

-

Aryl sulfonamide (e.g., 2-aminobenzenesulfonamide)

-

2,4,6-Triphenylpyrylium tetrafluoroborate (Pyry-BF₄)

-

Magnesium chloride (MgCl₂), anhydrous

-

Potassium fluoride (KF)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl sulfonamide (1.0 equivalent), Pyry-BF₄ (1.5 equivalents), anhydrous MgCl₂ (1.5 equivalents), and KF (6.0 equivalents).

-

Add anhydrous acetonitrile (0.2 M) and heat the mixture to 60 °C.

-

Stir vigorously for 2-4 hours, monitoring the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and add water to quench.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the target sulfonyl fluoride.

Multicomponent Synthesis via Aryne Intermediates

A highly elegant and direct route to 2-amino-substituted benzenesulfonyl fluorides involves a multicomponent reaction utilizing an aryne intermediate.[3]

Causality and Mechanistic Insight: This method begins with the in situ generation of benzyne from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, upon treatment with a fluoride source. The highly reactive aryne intermediate is then trapped in a three-component reaction. First, a secondary amine adds nucleophilically to one of the triple bond carbons of the aryne, generating a zwitterionic intermediate. This intermediate then reacts with sulfuryl fluoride (SO₂F₂), which acts as the electrophilic source of the "-SO₂F" group, to furnish the final 2-aminobenzenesulfonyl fluoride product directly.[3] This approach is powerful as it constructs the core scaffold with the desired ortho-substitution pattern in a single, convergent step.

Chapter 3: Visualization of Synthetic Pathways

Visualizing the relationships between different synthetic strategies can aid in selecting the most appropriate route based on the available starting materials and desired complexity.

Caption: Comparative overview of major synthetic routes to 2-aminobenzenesulfonyl fluorides.

Caption: Workflow for the one-pot synthesis from a sulfonic acid precursor.

Chapter 4: Data Summary and Method Comparison

The choice of synthetic route depends on factors such as starting material availability, scalability, functional group tolerance, and the need for late-stage modification.

| Synthetic Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Halogen Exchange | Sulfonyl Chloride | KF, KHF₂, 18-crown-6 | Good to Excellent | Well-established, high-yielding for simple substrates. | Precursor instability, limited functional group tolerance.[1][3] |

| One-Pot from Acid | Sulfonic Acid / Salt | Cyanuric Chloride, KHF₂ | Good to Very Good | Stable starting materials, avoids isolating intermediates.[1][6][7] | May require higher temperatures, sensitive to electron-poor substrates.[6] |

| From Sulfonamide | Sulfonamide | Pyry-BF₄, MgCl₂, KF | Moderate to Very Good | Highly stable precursors, excellent for late-stage functionalization.[3][8] | Stoichiometric use of activating agent, higher reagent cost. |

| Via Aryne | Aryne Precursor, Amine | SO₂F₂ | Good | Direct, convergent synthesis of ortho-substituted products.[3] | Limited to secondary amines, requires specific aryne precursors. |

Conclusion

The synthesis of 2-aminobenzenesulfonyl fluoride derivatives is a dynamic field with a range of robust and innovative methodologies. While classical halogen exchange reactions remain a staple for straightforward targets, modern one-pot procedures from sulfonic acids and the direct conversion of stable sulfonamides offer superior practicality and broader applicability, particularly for complex molecules in drug discovery pipelines. The multicomponent aryne-based strategy provides a unique and direct entry into this important class of compounds. The continued development of novel synthetic methods will undoubtedly accelerate the application of these powerful chemical tools in the pursuit of new therapeutics and biological probes.

References

-

Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

-

Haj-Abo, Y., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

-

Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15411-15415. [Link]

-

Qin, H.-L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

-

Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(38), 16462-16466. [Link]

-

DeTar, D. F., & Luthra, N. P. (1956). Sulfonyl Fluorides as Intermediates in Organic Synthesis. I. The Synthesis of Aminobenzenesulfonyl Fluorides and Their Condensation with β-Ketonic Esters. The Journal of Organic Chemistry, 21(11), 1263-1266. [Link]

-

Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. ChemRxiv. [Link]

-

ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

-

Liskamp, R. M. J., et al. (2009). Synthesis of b-aminoethanesulfonyl fluorides or 2-substituted taurinesulfonyl fluorides as potential protease inhibitors. Tetrahedron Letters, 50(31), 4463-4465. [Link]

-

Qin, H.-L., et al. (2023). Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. Journal of Organic Chemistry, 88(4), 1909-1917. [Link]

-

Smedley, C. J., et al. (2023). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Request PDF. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Al-Karkhi, K. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Murthy, N., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS Infectious Diseases, 4(8), 1163-1170. [Link]

-

ResearchGate. (n.d.). Applications of sulfonyl fluorides Examples of biologically active... ResearchGate. [Link]

Sources

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. theballlab.com [theballlab.com]

- 7. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

2-Aminobenzenesulphonyl fluoride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Aminobenzenesulphonyl Fluoride

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of this compound (2-ABSF) and the broader class of arylsulfonyl fluorides. These compounds function as versatile and potent electrophilic warheads capable of forming stable, covalent bonds with nucleophilic residues in protein active sites. Leveraging the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, 2-ABSF serves as a valuable tool in chemical biology and a promising scaffold for drug development. This document elucidates the core covalent modification mechanism, discusses the range of potential biological targets with a focus on serine proteases, and presents detailed, field-proven experimental protocols for characterizing its reactivity and inhibitory kinetics. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of covalent modifiers.

Introduction: The Sulfonyl Fluoride Warhead in Chemical Biology

The development of targeted covalent inhibitors has revolutionized modern pharmacology, offering compounds with high potency, prolonged duration of action, and the ability to overcome drug resistance. Within this domain, the sulfonyl fluoride functional group has emerged as a uniquely powerful electrophilic warhead.[1] Its prominence is largely due to the "click chemistry" principles of Sulfur(VI) Fluoride Exchange (SuFEx), a concept that highlights the group's reliable and specific reactivity under physiological conditions.[2][3] Unlike more promiscuous electrophiles, the sulfonyl fluoride moiety exhibits a finely tuned balance of stability in aqueous environments and reactivity towards specific biological nucleophiles.[1]

This compound (2-ABSF) is a representative member of this class. The arylsulfonyl fluoride scaffold provides a rigid framework for derivatization, while the sulfonyl fluoride group acts as the reactive center. The position of the amino substituent on the aromatic ring is critical, as it modulates the electronic properties and, consequently, the reactivity of the electrophilic sulfur atom. This guide will dissect the fundamental mechanism of action shared by these compounds and outline the methodologies required to explore their full potential as both therapeutic agents and chemical probes.

Section 1: Core Mechanism of Action - Covalent Modification of Nucleophilic Residues

The Electrophilic Nature of the Sulfonyl Fluoride Group

The reactivity of 2-ABSF is centered on the highly electrophilic sulfur(VI) atom. The fluorine and two oxygen atoms, being strongly electronegative, withdraw electron density from the sulfur, making it susceptible to nucleophilic attack. The sulfur-fluorine bond is the key to its function as a covalent modifier. Upon interaction with a nucleophilic amino acid residue within a protein's binding pocket, the sulfur atom undergoes attack, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonyl ester or sulfonamide linkage. This irreversible reaction effectively and permanently neutralizes the target protein's function.

Target Residue Promiscuity

A key feature of the sulfonyl fluoride warhead is its ability to react with a range of nucleophilic amino acid side chains. While classic covalent inhibitors often target cysteine, sulfonyl fluorides expand the available target space significantly.[3] Documented targets include the hydroxyl groups of serine, tyrosine, and threonine, the amine of lysine, the thiol of cysteine, and the imidazole nitrogen of histidine.[2][3][4] This versatility makes them suitable for targeting a wide variety of proteins, including enzymes like proteases, kinases, and other hydrolases.

Influence of Ring Substitution on Reactivity

The position of the amino group on the benzene ring significantly impacts the reactivity of the sulfonyl fluoride. The amino group is an electron-donating group, which can decrease the electrophilicity of the sulfur atom. Studies comparing isomers have shown that 4-aminobenzenesulfonyl fluoride is less reactive than 3-aminobenzenesulfonyl fluoride.[2][3] The ortho-position of the amino group in 2-ABSF suggests it will also have distinct electronic and steric properties that influence its reactivity profile and target selectivity, a crucial consideration in probe design and drug development.

Caption: Covalent inhibition via nucleophilic attack on the sulfonyl fluoride.

Section 2: Known and Predicted Biological Targets

Serine Proteases: A Primary Target Class

The most well-characterized biological targets of aminobenzenesulfonyl fluorides are serine proteases.[5] The compound 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a close structural analogue of 2-ABSF, is a widely used broad-spectrum irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin.[5][6] The mechanism involves the covalent modification of the catalytic serine residue (e.g., Ser195 in chymotrypsin) located within the enzyme's active site. This reaction mimics the formation of the tetrahedral intermediate during normal peptide bond hydrolysis but results in a stable, non-hydrolyzable sulfonyl-enzyme adduct. Given this strong precedent, 2-ABSF is predicted to be a potent inhibitor of this enzyme class, with its specific selectivity profile being determined by the steric and electronic contributions of the ortho-amino group.

Other Potential Targets: Kinases, Hydrolases, and Beyond

The reactivity of sulfonyl fluorides is not limited to serine proteases. Their ability to target lysine and tyrosine residues makes them effective probes and inhibitors for other enzyme families. For instance, sulfonyl fluoride-based probes have been successfully designed to covalently modify the catalytic lysine in the active site of protein kinases like SRC and EGFR.[4] Furthermore, they have been employed to target histidine residues in proteins such as cereblon, a component of the E3 ubiquitin ligase complex, demonstrating their utility beyond enzyme active sites.[7] This broad reactivity profile suggests that 2-ABSF could be used in chemoproteomic approaches to identify novel protein targets in complex biological systems.

Section 3: Methodologies for Characterizing the Mechanism of Action

A rigorous, systematic approach is required to validate the mechanism of action for a covalent modifier like 2-ABSF. The following protocols represent a self-validating workflow, where each step provides foundational data for the next, ensuring the integrity and reproducibility of the findings.

Caption: A logical workflow for characterizing a covalent inhibitor.

Protocol 1: Intrinsic Reactivity and Stability Assessment

-

Expertise & Experience: Before any biological assay, it is crucial to determine the intrinsic chemical stability of the compound. A compound that rapidly hydrolyzes in aqueous buffer will yield misleading results, as the observed effects may be due to degradation products or simply a lack of available active compound. This assay establishes a baseline for the compound's "usability" window.

-

Methodology:

-

Prepare a stock solution of 2-ABSF in an organic solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

-

Prepare the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

In an LC-MS vial, mix the assay buffer, DMSO, an internal standard (e.g., 1,4-dicyanobenzene), and the 2-ABSF stock solution to a final concentration of ~500-600 µM.[2]

-

Immediately analyze the sample using HPLC-MS at time point zero (t=0).

-

Incubate the vial at a constant temperature (e.g., room temperature or 37°C).

-

Analyze the sample at subsequent time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

-

Integrate the area under the curve (AUC) for the 2-ABSF peak at each time point and normalize it to the internal standard's AUC.

-

Plot the natural log of the normalized AUC versus time. The slope of this line corresponds to the negative rate constant (k), and the half-life (t1/2) can be calculated as ln(2)/k.[2]

-

-

Trustworthiness: This protocol is self-validating through the use of an internal standard, which controls for variations in injection volume and instrument sensitivity. The linear decay plot confirms first-order kinetics, characteristic of hydrolysis.

Protocol 2: Target Identification via Nonapeptide Reactivity Profiling

-

Expertise & Experience: To understand the inhibitor's potential targets, it's efficient to first screen its reactivity against a panel of nucleophilic amino acids in a simplified context. A model nonapeptide containing residues like Cys, Lys, Ser, Thr, Tyr, and His provides a "reactivity fingerprint" without the complexity of a full proteome. This informs which protein classes are most likely to be targeted.

-

Methodology:

-

Synthesize or procure a model nonapeptide (e.g., one containing C, H, K, S, T, Y).

-

Prepare a solution of the nonapeptide (~100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of 2-ABSF (~1 mM) in DMSO.

-

Mix the peptide solution, 2-ABSF solution, and buffer. Incubate at room temperature for a defined period (e.g., 16 hours).[2]

-

Analyze the reaction mixture using LC-MS/MS.

-

Set the mass spectrometer to perform an information-dependent acquisition (IDA) experiment, where it first performs a full MS scan to identify parent ions (unmodified peptide, singly-modified, doubly-modified, etc.).

-

The instrument then performs fragmentation (MS/MS) on these parent ions to determine the exact site(s) of modification.

-

Analyze the fragmentation spectra to confirm which amino acid residue(s) have been covalently labeled by 2-ABSF.

-

-

Trustworthiness: The high resolution and fragmentation capabilities of modern mass spectrometry provide unambiguous identification of the modification site, making the result definitive. Comparing the fragmentation pattern of the modified peptide to the unmodified control validates the assignment.

Protocol 3: Kinetic Analysis of Serine Protease Inhibition

-

Expertise & Experience: Once a likely target class is identified (e.g., serine proteases), it is essential to quantify the inhibitory potency. For irreversible inhibitors, the key parameter is not the IC50, but the second-order rate constant (k_inact/K_I), which reflects the efficiency of the covalent reaction. This value allows for direct comparison of different inhibitors and is crucial for structure-activity relationship (SAR) studies.

-

Methodology:

-

Select a model serine protease (e.g., trypsin, chymotrypsin) and a corresponding fluorogenic substrate.

-

In a microplate, add varying concentrations of 2-ABSF to a fixed concentration of the enzyme in assay buffer.

-

Incubate the enzyme-inhibitor mixtures for different lengths of time (e.g., 0, 5, 10, 20, 30 minutes).

-

At the end of each incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the initial reaction velocity (rate of fluorescence increase) using a plate reader.

-

For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate constant (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant of inactivation.[8]

-

-

Trustworthiness: This method includes multiple internal controls. The time-dependent decrease in activity confirms irreversible inhibition, while the linear relationship between k_obs and inhibitor concentration validates the kinetic model.

Section 4: Applications in Drug Discovery and Chemical Biology

The unique properties of 2-ABSF and its analogues make them highly valuable in multiple scientific contexts.

-

As Covalent Inhibitors: The demonstrated efficacy of related compounds like AEBSF in preclinical models of allergic inflammation and ischemic brain injury highlights the therapeutic potential of this scaffold.[5][9] By inhibiting serine proteases involved in tissue remodeling, immune response, and coagulation, these compounds can modulate complex disease pathologies. The 2-ABSF core can be elaborated with additional functionalities to enhance selectivity and improve pharmacokinetic properties.

-

As Chemical Probes: The ability to covalently label proteins makes sulfonyl fluorides ideal reagents for chemical biology. They can be used in Activity-Based Protein Profiling (ABPP) to identify and quantify the active members of an enzyme family in a cell lysate or living system.[10] By attaching a reporter tag (like biotin or a fluorophore) to the 2-ABSF scaffold, researchers can enrich, identify, and visualize protein targets, providing powerful insights into their biological roles.

Conclusion

This compound embodies the key attributes of a modern covalent modifier: stability, predictable reactivity, and broad applicability. Its mechanism of action, centered on the irreversible covalent modification of nucleophilic amino acid residues, allows it to effectively inhibit a wide range of protein targets, most notably serine proteases. The systematic application of robust biochemical and analytical methodologies, as outlined in this guide, is essential for fully characterizing its behavior and unlocking its potential. As a versatile chemical tool and a promising therapeutic scaffold, 2-ABSF and the broader class of arylsulfonyl fluorides will undoubtedly continue to be a cornerstone of innovation in chemical biology and drug discovery.

References

-

The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. National Institutes of Health (NIH). [Link]

-

Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. PubMed. [Link]

-

Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. PubMed. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (NIH). [Link]

-

(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

-

Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University Student Theses. [Link]

-

Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. National Institutes of Health (NIH). [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. National Institutes of Health (NIH). [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

-

Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. [Link]

Sources

- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 9. Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminobenzenesulphonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Aminobenzenesulphonyl fluoride, a compound of interest in medicinal chemistry and drug development. As a reactive probe and building block, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the principles behind the spectral features and the experimental considerations for acquiring high-quality data.

Introduction: The Significance of this compound

This compound, also known as ortho-aminobenzenesulfonyl fluoride, is an aromatic organic compound featuring both a reactive sulfonyl fluoride group and a nucleophilic amino group. This unique combination of functional groups makes it a valuable tool in chemical biology and medicinal chemistry, particularly as a covalent inhibitor targeting serine proteases. The sulfonyl fluoride moiety can form a stable covalent bond with the hydroxyl group of serine residues in the active site of these enzymes. The amino group provides a handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored selectivity and potency.

Accurate and unambiguous characterization of this molecule is the foundation for its use in any scientific endeavor. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for confirming its identity, purity, and structural integrity. This guide will delve into the detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR, as well as the IR spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative for confirming the ortho-substitution pattern.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | dd | 1H | H-6 |

| ~7.5-7.3 | m | 1H | H-4 |

| ~7.0-6.8 | m | 2H | H-3, H-5 |

| ~4.5 (broad) | s | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling. The proton ortho to the electron-withdrawing sulfonyl fluoride group (H-6) is expected to be the most deshielded and appear at the lowest field. The other aromatic protons will resonate at higher fields. The coupling patterns (doublet of doublets, multiplets) arise from the interactions between adjacent protons and can be used to confirm the ortho-substitution.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent. The chemical shift of the -NH₂ protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the presence of fluorine, the ¹³C NMR spectrum of this compound will exhibit C-F coupling, which can be a powerful tool for spectral assignment.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~150-145 | C-2 (bearing -NH₂) |

| ~135-130 | C-4 |

| ~130-125 | C-6 |

| ~125-120 (d, ¹JCF) | C-1 (bearing -SO₂F) |

| ~120-115 | C-5 |

| ~115-110 | C-3 |

Note: The exact chemical shifts and the magnitude of the C-F coupling constant can vary.

Interpretation and Causality:

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the amino group (C-2) is expected to be the most shielded among the protonated carbons due to the electron-donating nature of the amino group. Conversely, the carbon attached to the sulfonyl fluoride group (C-1) will be deshielded.

-

Carbon-Fluorine Coupling: The most significant feature in the ¹³C NMR spectrum will be the splitting of the signal for the carbon atom directly bonded to the sulfonyl fluoride group (C-1) into a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF). The magnitude of this coupling constant is typically large (around 200-300 Hz). Longer-range C-F couplings (²JCF, ³JCF) may also be observed for the other aromatic carbons, further aiding in the assignment.[1]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[2][3][4] Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly with a good signal-to-noise ratio.

Expected ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~ +60 to +70 | Singlet or fine multiplet |

Note: The chemical shift is referenced to CFCl₃ at 0 ppm.

Interpretation and Causality:

-

Chemical Shift: The chemical shift of the fluorine atom in an aromatic sulfonyl fluoride is typically found in the downfield region of the spectrum. The exact chemical shift is sensitive to the electronic environment, including the nature and position of other substituents on the aromatic ring. The electron-donating amino group in the ortho position will influence the electron density around the sulfonyl fluoride group, affecting the fluorine chemical shift.

-

Multiplicity: The ¹⁹F signal may appear as a singlet if there are no nearby magnetically active nuclei to couple with. However, long-range couplings to the ortho-protons on the aromatic ring can sometimes be observed, leading to a fine multiplet structure.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprints

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will show characteristic absorption bands for the amino group, the sulfonyl fluoride group, and the aromatic ring. The Aldrich FT-IR library confirms the availability of a reference spectrum for this compound.[5]

Expected IR Absorption Frequencies:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C stretch | Aromatic Ring |

| ~1420 | S=O asymmetric stretch | Sulfonyl Fluoride |

| ~1210 | S=O symmetric stretch | Sulfonyl Fluoride |

| ~850 | S-F stretch | Sulfonyl Fluoride |

| 850-675 | C-H out-of-plane bend | Aromatic (ortho-disubstituted) |

Interpretation and Causality:

-

N-H Vibrations: The primary amine group will exhibit two characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the two N-H bonds.

-

S=O and S-F Vibrations: The sulfonyl fluoride group has strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1420 cm⁻¹ and 1210 cm⁻¹, respectively. The S-F stretching vibration is expected to appear in the fingerprint region, around 850 cm⁻¹.

-

Aromatic Vibrations: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1580 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the 850-675 cm⁻¹ region can provide additional confirmation of the ortho-disubstitution pattern.

Experimental Protocols: A Self-Validating System for Data Acquisition

Acquiring high-quality and reliable spectroscopic data is crucial. The following protocols are designed to be self-validating, with explanations for the experimental choices to ensure reproducibility and accuracy.

NMR Sample Preparation and Acquisition

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common choice for many organic compounds, while DMSO-d₆ is a more polar option that can be useful if solubility is an issue.

-

Ensure the sample is fully dissolved to obtain sharp NMR signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Rationale: This initial spectrum provides an overview of the proton environments and helps to assess the purity of the sample.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

To observe the C-F coupling, a non-decoupled or a fluorine-coupled ¹³C NMR experiment can be performed.

-

-